Methyl 3-bromo-6-cyano-2-fluorobenzoate
Description
Methyl 3-bromo-6-cyano-2-fluorobenzoate is a multifunctional aromatic ester characterized by bromo (Br), cyano (CN), and fluoro (F) substituents at positions 3, 6, and 2, respectively, on the benzene ring.
Properties
IUPAC Name |
methyl 3-bromo-6-cyano-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c1-14-9(13)7-5(4-12)2-3-6(10)8(7)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUNNGRNSFLMMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Methyl 3-bromo-6-cyano-2-fluorobenzoate is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound can be employed in biological studies to investigate the effects of halogenated aromatic compounds on biological systems. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-bromo-6-cyano-2-fluorobenzoate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Physicochemical Properties
- Thermal Stability : Halogenated benzoates generally exhibit high thermal stability, though bromine’s lower bond dissociation energy compared to chlorine may reduce decomposition temperatures slightly .
Preparation Methods
Diazotization-Cyanation Approach
Steps :
- Starting Material : Methyl 3-amino-2-fluoro-6-iodobenzoate.
- Diazotization : React with NaNO₂/H₂SO₄ at 0–5°C to form a diazonium salt.
- Bromination : Replace the amino group with bromine using CuBr or HBr, yielding methyl 3-bromo-2-fluoro-6-iodobenzoate1.
- Cyanation : Substitute iodine with cyanide using CuCN in DMF at 80–120°C under nitrogen2.
- Diazotization: 0–5°C, 1–3 h.
- Cyanation: 80–120°C, 2–10 h.
Yield : ~75–85% (estimated from analogous reactions3).
- High regioselectivity for bromine and cyano placement.
- Scalable for industrial production.
- Requires iodinated precursor, increasing synthetic steps.
Sequential Halogenation and Cyanation
Steps :
- Starting Material : Methyl 2-fluoro-6-methylbenzoate.
- Bromination : Use N-bromosuccinimide (NBS) with FeCl₃ in CCl₄ to introduce bromine at position 34.
- Oxidation : Convert the methyl group (position 6) to carboxylic acid via KMnO₄/H₂SO₄.
- Cyanation : Decarboxylate the acid to nitrile using POCl₃/NH₄Cl5.
- Bromination: 60–80°C, 4–6 h.
- Cyanation: Reflux in DMF, 8–12 h.
Yield : ~60–70% (based on similar transformations6).
- Avoids diazotization, simplifying purification.
- Multiple oxidation steps reduce overall efficiency.
Cross-Coupling Strategy
Steps :
- Starting Material : Methyl 3-bromo-2-fluorobenzoate.
- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate position 6.
- Cyanation : Quench with trimethylsilyl cyanide (TMSCN) or CuCN to introduce the cyano group7.
- Metalation: -78°C, THF solvent, 1 h.
- Cyanation: 0°C to room temperature, 2–4 h.
Yield : ~50–65% (reported for similar substrates8).
- Direct functionalization minimizes steps.
- Sensitive to moisture and requires strict temperature control.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Diazotization-Cyanation | Diazotization, Bromination, Cyanation | 75–85 | High regioselectivity; scalable | Multi-step; requires iodinated precursor |
| Sequential Halogenation | Bromination, Oxidation, Cyanation | 60–70 | Avoids diazo intermediates | Low yield due to oxidation steps |
| Cross-Coupling | Directed Metalation, Cyanation | 50–65 | Minimal steps; direct functionalization | Sensitivity to reaction conditions |
Industrial-Scale Considerations
- Continuous Flow Processes : Automated reactors for diazotization and cyanation improve yield (85–90%) and purity9.
- Purification : Column chromatography (hexane:EtOAc) or recrystallization (ethanol/water) ensures >98% purity10.
Mechanistic Insights
- Bromination : Electrophilic substitution favored by electron-withdrawing groups (e.g., F, CN) directing bromine to meta/para positions11.
- Cyanation : CuCN mediates nucleophilic aromatic substitution (SNAr) at activated positions (e.g., ortho/para to electron-withdrawing groups)12.
-
CN102795993A (Preparation of 2-bromo-6-fluorobenzoic acid). ↩
-
CN102795993A (Preparation of 2-bromo-6-fluorobenzoic acid). ↩
-
CN102795993A (Preparation of 2-bromo-6-fluorobenzoic acid). ↩
-
CN102795993A (Preparation of 2-bromo-6-fluorobenzoic acid). ↩
-
CN102795993A (Preparation of 2-bromo-6-fluorobenzoic acid). ↩
-
CN111018740B (Synthesis of 4-bromo-2-cyano-5-fluorobenzoate). ↩
-
CN111018740B (Synthesis of 4-bromo-2-cyano-5-fluorobenzoate). ↩
-
CN111018740B (Synthesis of 4-bromo-2-cyano-5-fluorobenzoate). ↩
-
CN111018740B (Synthesis of 4-bromo-2-cyano-5-fluorobenzoate). ↩
-
CN111018740B (Synthesis of 4-bromo-2-cyano-5-fluorobenzoate). ↩
-
General organic synthesis principles (e.g., Sandmeyer reaction, directed metalation). ↩
-
General organic synthesis principles (e.g., Sandmeyer reaction, directed metalation). ↩
Q & A
Q. What are the recommended synthetic routes for preparing Methyl 3-bromo-6-cyano-2-fluorobenzoate with high purity?
- Methodological Answer : A plausible route involves sequential functionalization of a benzoate scaffold. Start with methyl 2-fluoro-3-bromobenzoate (analogous to structures in and ). Introduce the cyano group at the 6-position via nucleophilic substitution using a copper(I) cyanide catalyst under anhydrous conditions (e.g., DMF, 80–100°C). Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by GC-MS (>95% by area) .
Q. How can the positions of bromo, cyano, and fluoro substituents be unambiguously confirmed?
- Methodological Answer : Use a combination of NMR, NMR, and NMR. The coupling patterns in NMR will reveal meta/para relationships between substituents. For example, the fluorine atom at position 2 induces distinct deshielding in adjacent protons. X-ray crystallography (as in ’s structural validation) provides definitive confirmation. High-resolution mass spectrometry (HRMS) verifies molecular formula .
Advanced Research Questions
Q. How can competing side reactions (e.g., debromination or ester hydrolysis) be minimized during cyanation?
- Methodological Answer : Optimize reaction conditions by:
- Using anhydrous solvents (e.g., DMF or acetonitrile) and inert atmosphere to prevent hydrolysis .
- Lowering reaction temperature (<100°C) to suppress debromination, as seen in bromo-fluoro systems ().
- Adding catalytic Pd(PPh) to facilitate cyanide insertion without displacing bromine .
Monitor intermediates via LC-MS to identify side products and adjust stoichiometry accordingly.
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 19F^{19}\text{F}19F shifts)?
- Methodological Answer : Unexpected shifts may arise from intramolecular interactions (e.g., hydrogen bonding between cyano and ester groups). Perform computational modeling (DFT) to predict NMR chemical shifts and compare with experimental data. Cross-validate using 2D NMR (e.g., NOESY) to detect spatial proximity between substituents. Refer to analogous compounds in or 18 for benchmarking .
Q. How can this compound serve as a precursor for pharmaceutical intermediates?
- Methodological Answer : The bromo and cyano groups are versatile handles for cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. For example:
- Replace bromine with aryl/heteroaryl groups to create biaryl motifs ().
- Reduce the cyano group to an amine for heterocycle synthesis (e.g., triazoles or benzodiazepines).
Optimize reaction conditions using Design of Experiments (DoE) to balance yield and selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
